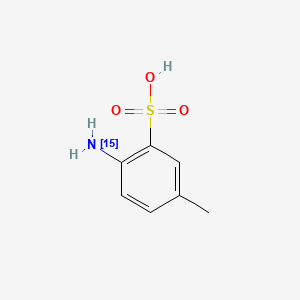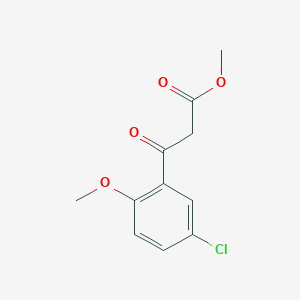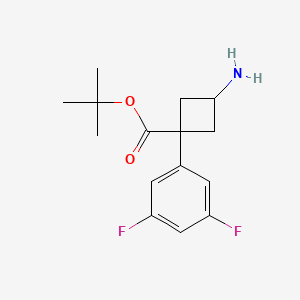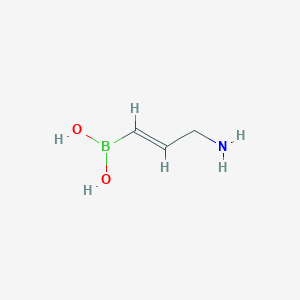
2-(15N)azanyl-5-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(15N)azanyl-5-methylbenzenesulfonic acid is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of benzenesulfonic acid, where the amino group is labeled with nitrogen-15 (^15N). This labeling allows researchers to study metabolic pathways, reaction mechanisms, and other biochemical processes with greater precision.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(15N)azanyl-5-methylbenzenesulfonic acid typically involves the introduction of the ^15N isotope into the amino group of 5-methylbenzenesulfonic acid. One common method is the nitration of toluene to produce 4-nitrotoluene, followed by sulfonation to yield 4-nitrotoluene-3-sulfonic acid. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. The final step involves the incorporation of the ^15N isotope .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(15N)azanyl-5-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (sulfuric acid and nitric acid) are employed.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Halogenated or nitrated products.
Aplicaciones Científicas De Investigación
2-(15N)azanyl-5-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in diagnostic imaging and as a reference standard in mass spectrometry.
Industry: Applied in the development of new materials and as a standard in quality control processes
Mecanismo De Acción
The mechanism of action of 2-(15N)azanyl-5-methylbenzenesulfonic acid involves its incorporation into biochemical pathways where nitrogen is a key element. The ^15N isotope acts as a tracer, allowing researchers to follow the movement and transformation of nitrogen within a system. This helps in understanding metabolic processes, enzyme activities, and the interaction of nitrogen-containing compounds with molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-5-methylbenzenesulfonic acid: The non-labeled version of the compound.
4-aminotoluene-3-sulphonic acid: Another sulfonic acid derivative with an amino group.
Benzenesulfonic acid: The parent compound without any substituents.
Uniqueness
The uniqueness of 2-(15N)azanyl-5-methylbenzenesulfonic acid lies in its stable isotope labeling, which provides a powerful tool for tracing and studying nitrogen-related processes. This makes it particularly valuable in research areas where precise tracking of nitrogen atoms is essential .
Propiedades
Fórmula molecular |
C7H9NO3S |
|---|---|
Peso molecular |
188.21 g/mol |
Nombre IUPAC |
2-(15N)azanyl-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H9NO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)/i8+1 |
Clave InChI |
LTPSRQRIPCVMKQ-VJJZLTLGSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)[15NH2])S(=O)(=O)O |
SMILES canónico |
CC1=CC(=C(C=C1)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol](/img/structure/B15296410.png)
![4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15296418.png)
![2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride](/img/structure/B15296421.png)
![1lambda6-Thieno[3,2-c]pyridine-1,1-dione](/img/structure/B15296427.png)
![4-(1,3-Benzodioxol-5-yl)-1-(2,4-dimethylphenyl)-1,4,6,7-tetrahydro-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B15296434.png)
![1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B15296435.png)



